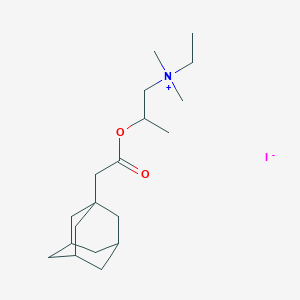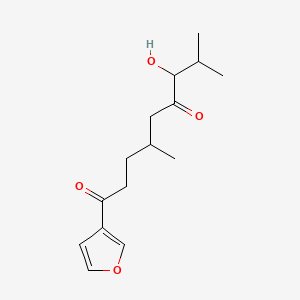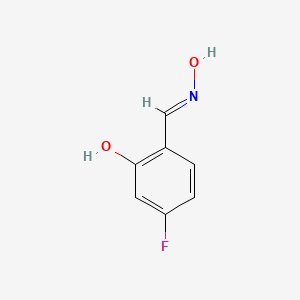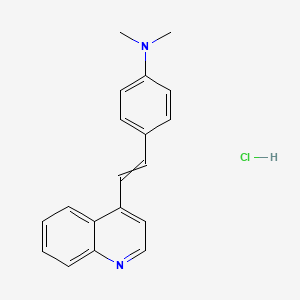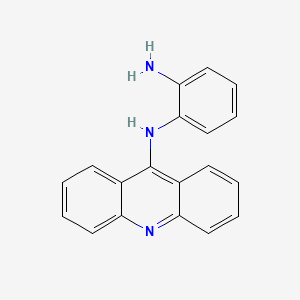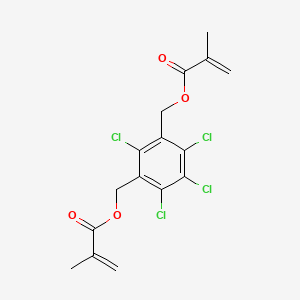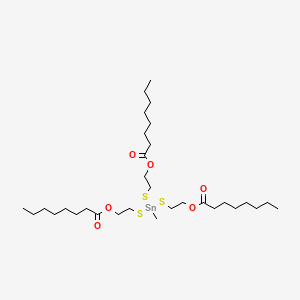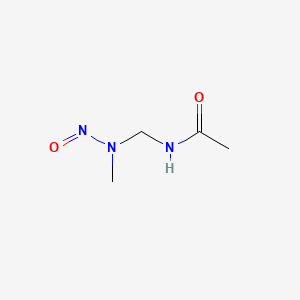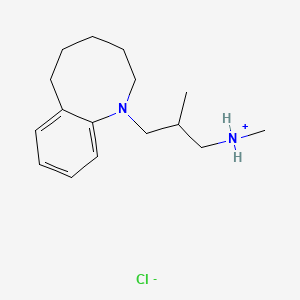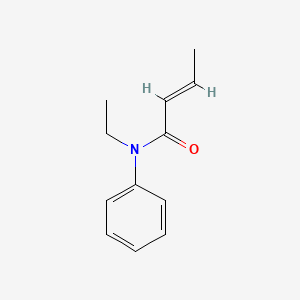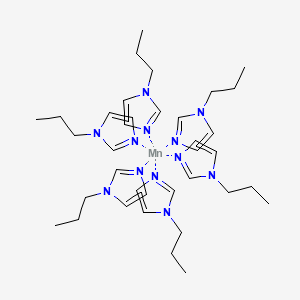
Manganese;1-propylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese;1-propylimidazole is an organometallic compound that combines manganese with 1-propylimidazole. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The imidazole ring is a versatile heterocyclic structure that is commonly found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese;1-propylimidazole typically involves the coordination of manganese with 1-propylimidazole. One common method is the reaction of manganese salts with 1-propylimidazole under controlled conditions. For example, manganese chloride can be reacted with 1-propylimidazole in an organic solvent to form the desired complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the reaction process, making it more eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Manganese;1-propylimidazole can undergo various chemical reactions, including:
Oxidation: The manganese center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the manganese center is reduced.
Substitution: The imidazole ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of different ligands and appropriate solvents to facilitate the exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese oxides, while substitution reactions may result in new manganese complexes with different ligands .
Scientific Research Applications
Manganese;1-propylimidazole has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of manganese;1-propylimidazole involves its interaction with molecular targets through coordination chemistry. The manganese center can participate in redox reactions, while the imidazole ligand can interact with biological molecules. This dual functionality allows the compound to exert its effects through multiple pathways, including oxidative stress modulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Dichloride-bis(1-propylimidazole)zinc(II): This compound is similar in structure but contains zinc instead of manganese.
1-Propylimidazolium-based Ionic Liquids: These compounds share the imidazole ligand but differ in their ionic nature and applications.
Uniqueness
Manganese;1-propylimidazole is unique due to the presence of manganese, which imparts distinct redox properties and catalytic activities. This makes it particularly useful in applications requiring electron transfer processes and oxidative catalysis .
Properties
CAS No. |
71391-01-0 |
|---|---|
Molecular Formula |
C36H60MnN12 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
manganese;1-propylimidazole |
InChI |
InChI=1S/6C6H10N2.Mn/c6*1-2-4-8-5-3-7-6-8;/h6*3,5-6H,2,4H2,1H3; |
InChI Key |
YCUBCUNXAUFTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.CCCN1C=CN=C1.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


